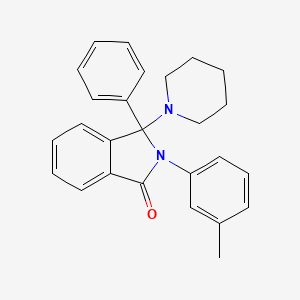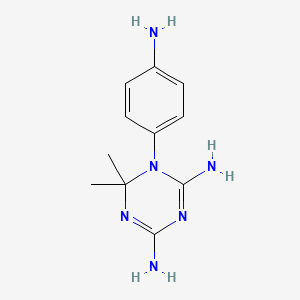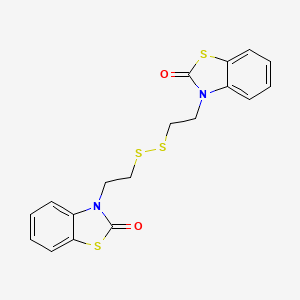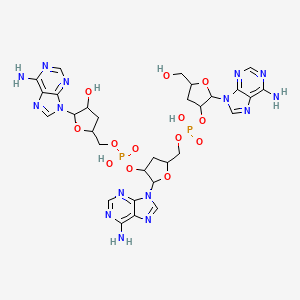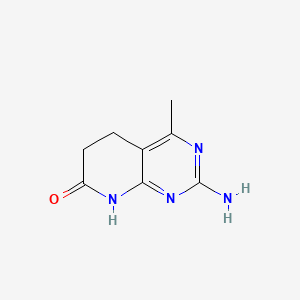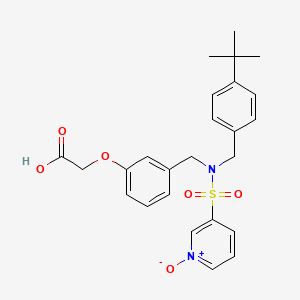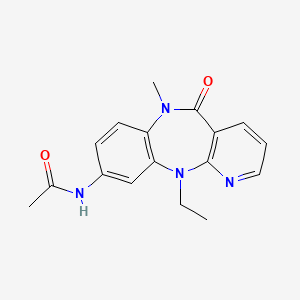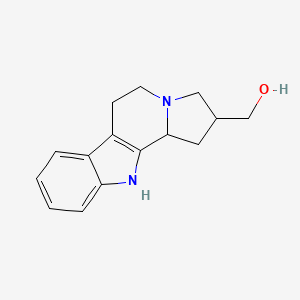
2,3,5,6,11,11b-Hexahydro-1H-indolizino(8,7-b)indol-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6,11,11b-Hexahydro-1H-indolizino(8,7-b)indol-2-ylmethanol is a complex organic compound with the molecular formula C15H18N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,11,11b-Hexahydro-1H-indolizino(8,7-b)indol-2-ylmethanol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,11,11b-Hexahydro-1H-indolizino(8,7-b)indol-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of the indolizinoindole core, such as ketones, alcohols, amines, and substituted indolizinoindoles .
Scientific Research Applications
2,3,5,6,11,11b-Hexahydro-1H-indolizino(8,7-b)indol-2-ylmethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5,6,11,11b-Hexahydro-1H-indolizino(8,7-b)indol-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of the indolizinoindole family, such as:
- 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino(8,7-b)indole-5-carboxylic acid
- β-Ethyl-2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-1-propanol .
Uniqueness
What sets 2,3,5,6,11,11b-Hexahydro-1H-indolizino(8,7-b)indol-2-ylmethanol apart is its specific structural features and the presence of the hydroxymethyl group at the 2-position.
Properties
CAS No. |
3995-30-0 |
|---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indol-2-ylmethanol |
InChI |
InChI=1S/C15H18N2O/c18-9-10-7-14-15-12(5-6-17(14)8-10)11-3-1-2-4-13(11)16-15/h1-4,10,14,16,18H,5-9H2 |
InChI Key |
DHWXORMKXDPHRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC(CC2C3=C1C4=CC=CC=C4N3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


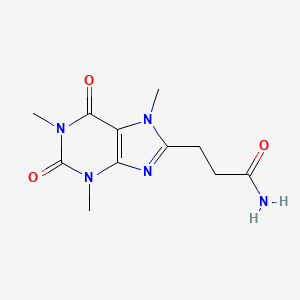
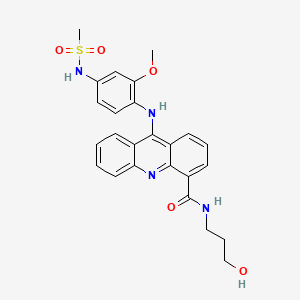


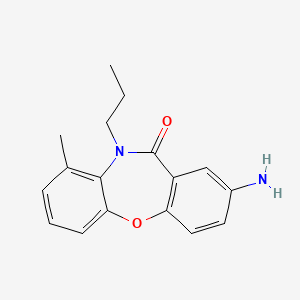
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)

